molecular formula C14H13N B1349415 3,6-Dimethyl-9H-carbazole CAS No. 5599-50-8

3,6-Dimethyl-9H-carbazole

Cat. No. B1349415
CAS RN: 5599-50-8
M. Wt: 195.26 g/mol
InChI Key: HNACKJNPFWWEKI-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9H-carbazole is a chemical compound with the molecular formula C14H13N . It is a solid substance .


Synthesis Analysis

Carbazole derivatives, including 3,6-Dimethyl-9H-carbazole, can be synthesized through electropolymerization . A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, a derivative of 3,6-Dimethyl-9H-carbazole, has also been developed .


Molecular Structure Analysis

The molecular weight of 3,6-Dimethyl-9H-carbazole is 195.26 . Its structure includes a nitrogen-containing aromatic heterocyclic conducting polymer .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .


Physical And Chemical Properties Analysis

3,6-Dimethyl-9H-carbazole is a solid substance . It has a molecular weight of 195.26 and a molecular formula of C14H13N .

Scientific Research Applications

  • Field: Polymer Chemistry

    • Application : Carbazole derivatives, including “3,6-Dimethyl-9H-carbazole”, are used in the synthesis of conducting polymers . These materials have been extensively used for several applications such as light emitting diodes (OLEDs), capacitors, or memory devices .
    • Methods : The synthetic routes used for the development of carbazole-based polymers include chemical and electrochemical polymerization .
    • Results : The emergence of flexible and wearable electronic devices could be an important driving force to renew the interest in carbazole-based materials .
  • Field: Medicinal Chemistry

    • Application : Carbazole derivatives have been studied for their potential efficacy in treating various diseases, including microbial and fungal diseases .
    • Methods : This involves the synthesis of new carbazole analogs with improved efficacy and reduced toxicity .
    • Results : The outcomes of these studies are aimed at discovering and developing new therapeutic agents .
  • Field: Diabetes Research

    • Application : Some carbazole derivatives have been studied for their potential beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes .
    • Methods : This involves long-term treatment with specific carbazole derivatives .
    • Results : The studies suggest that these compounds may have beneficial effects on endothelial dysfunction in patients with type 2 diabetes .

Safety And Hazards

3,6-Dimethyl-9H-carbazole can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Carbazole-based compounds, including 3,6-Dimethyl-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

properties

IUPAC Name

3,6-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNACKJNPFWWEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204559
Record name 9H-Carbazole, 3,6-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID30204559
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-9H-carbazole

CAS RN

5599-50-8
Record name 3,6-Dimethylcarbazole
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Record name 9H-Carbazole, 3,6-dimethyl-
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Record name 9H-Carbazole, 3,6-dimethyl-
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Record name 3,6-Dimethylcarbazole
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Synthesis routes and methods

Procedure details

A mixture of 12.0 g (60.3 mmol) of 3,6-dimethyl-1,2,3,4,-tetrahydrocarbazole and 3.6 g of 10% palladium on charcoal (46-190, Strem Chemicals, Danvers, Mass.) in 120 ml xylene was refluxed vigorously (150° C) overnight. Addition of 200 ml of ethyl acetate, filtration of the cooled mixture through Celite 545 and evaporation of solvents gave 11.0 g (94%) of 3,6-dimethylcarbazole, mp 218°-21° C (lit. mp 217°-18° C).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Iraqi, DF Pickup, H Yi - Chemistry of materials, 2006 - ACS Publications
The preparation and characterization of poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s P1 and poly(3,6-dimethyl-9-alkyl-9H-carbazole-alt-9-alkyl-9H-carbazole-2,7 -diyl)s alternating …
Number of citations: 49 pubs.acs.org
T Chen, H Yu, X Wen, C Redding… - Advanced Optical …, 2021 - Wiley Online Library
Pulse shape discrimination (PSD)‐capable plastic scintillator is in demand for the detection of high‐energy neutrons in the presence of gamma radiation background. Conventional PSD …
Number of citations: 10 onlinelibrary.wiley.com
JS Jang, SH Han, HW Choi, KS Yook… - SID Symposium Digest …, 2018 - Wiley Online Library
We synthesized two thermally activated delayed fluorescent (TADF) emitters sensitizers, 9,9′,9″‐(5‐(4,6‐diphenyl‐1,3,5‐triazin‐2‐yl)benzene‐1,2,3‐triyl)tris(3,6‐dimethyl‐9H‐…
Number of citations: 1 sid.onlinelibrary.wiley.com
SK Spitzmesser, VC Gibson - Journal of organometallic chemistry, 2003 - Elsevier
A new type of sterically hindered, monodentate ligand system based on the carbazolide frame is introduced. (1,8-diphenyl-3,6-dimethylcarbazolide)AlR 2 (4, R=Me; 5, R=Et) complexes …
Number of citations: 26 www.sciencedirect.com
이동륜, 이칠원, 이준엽 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
In this study, highly efficient thermally activated delayed fluorescent (TADF) emitters, 9,9′,9″-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) (TCzTrz), 9,9′,9…
Number of citations: 0 papersearch.net
김은비, 이탁재, 최희재, 이칠원 - 한국공업화학회연구논문초록집, 2019 - papersearch.net
본 연구에서는 기존의 DAD 구조인 9,9'-((2-phenylpyrimidine-4,6-diyl) bis(2,1-phenylene))bis(9H-carbazole) (DCz-pPym)의 5번위치에 phenyl기를 도입한 후 Donor기를 변경하여 9,9'-((2,5…
Number of citations: 0 papersearch.net
김태성, 차재령, 공명선, 이칠원 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
열활성화 지연 형광(TADF)의 재료로써 인광 유기발광 소자의 도판트 물질로 사용될 수 있는 carbazole-triazine 유도체를 합성하였다. 높은 삼중항 에너지와 우수한 정공 이동 특성을 가지고 …
Number of citations: 0 papersearch.net
JR Cha, CW Lee, JY Lee, MS Gong - Dyes and Pigments, 2016 - Elsevier
Blue thermally activated delayed fluorescent (TADF) emitters were developed by linking a donor moiety to a triazine core via the ortho-position of an aromatic moiety. Three …
Number of citations: 71 www.sciencedirect.com
S Tang, P Lundberg, Y Tsuchiya… - Advanced Functional …, 2022 - Wiley Online Library
Light‐emitting electrochemical cells (LECs) comprising metal‐free molecules that emit by the process of thermally activated delayed fluorescence (TADF) can be both sustainable and …
Number of citations: 12 onlinelibrary.wiley.com
M Zhang, CJ Zheng, K Wang, YZ Shi, HY Yang, H Lin… - Organic …, 2022 - Elsevier
White organic light-emitting diodes (WOLEDs) based on full thermally activated delayed fluorescence (TADF) emitters have attracted enormous attention for their promising applications. …
Number of citations: 2 www.sciencedirect.com

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